Propan-2-yl 3-hydroxypiperidine-1-carboxylate
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Overview
Description
Propan-2-yl 3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and an isopropyl ester group. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-hydroxypiperidine-1-carboxylate typically involves the esterification of 3-hydroxypiperidine-1-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxopiperidine-1-carboxylate or 3-carboxypiperidine-1-carboxylate.
Reduction: Formation of 3-hydroxypiperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-hydroxypiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3-hydroxypiperidine-1-carboxylate: Known for its unique ester and hydroxyl functionalities.
Propan-2-yl 4-hydroxypiperidine-1-carboxylate: Similar structure but with the hydroxyl group at a different position.
Propan-2-yl 3-aminopiperidine-1-carboxylate: Contains an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a hydroxyl group and an ester group makes it versatile for various chemical transformations and applications .
Biological Activity
Propan-2-yl 3-hydroxypiperidine-1-carboxylate, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, chemical properties, and implications for therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxyl group and an ester functionality. This unique substitution pattern influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₅N₁O₃ |
Molecular Weight | 171.22 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including G protein-coupled receptors (GPCRs). The hydroxyl group facilitates hydrogen bonding, enhancing its affinity for various receptors involved in metabolic regulation and signaling pathways.
Interaction with Biological Targets
Research indicates that this compound may act as an agonist for certain GPCRs, potentially influencing metabolic processes such as glucose tolerance and hormone secretion. These interactions are critical for developing therapeutic agents for conditions like type 2 diabetes and obesity.
In Vitro Studies
Recent studies have highlighted the compound's potential in modulating pathways relevant to cancer and metabolic disorders. For instance, derivatives of piperidine compounds have shown significant interactions with receptors linked to insulin signaling and cell proliferation.
Case Study: Anticancer Activity
A study investigating the anticancer properties of piperidine derivatives found that some compounds exhibited cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .
Applications in Medicine
This compound is being explored for several therapeutic applications:
- Diabetes Management : The compound's role as a GPCR agonist suggests it may enhance insulin sensitivity and glucose uptake.
- Cancer Therapy : Preliminary findings indicate potential anticancer properties through modulation of cell signaling pathways.
- Neurological Disorders : Its structural similarity to other bioactive compounds positions it as a candidate for further investigation in neuroprotective therapies.
Table: Summary of Biological Activities
Properties
IUPAC Name |
propan-2-yl 3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-4-8(11)6-10/h7-8,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHHDBCXGJEKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250007-16-9 |
Source
|
Record name | propan-2-yl 3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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